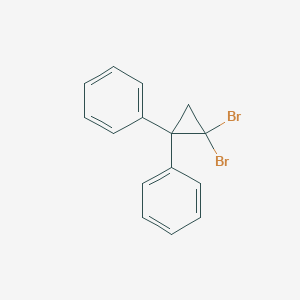

1,1-Dibromo-2,2-diphenylcyclopropane

Description

Structure

3D Structure

Properties

CAS No. |

17343-74-7 |

|---|---|

Molecular Formula |

C15H12Br2 |

Molecular Weight |

352.06 g/mol |

IUPAC Name |

(2,2-dibromo-1-phenylcyclopropyl)benzene |

InChI |

InChI=1S/C15H12Br2/c16-15(17)11-14(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

QHZSIIJMQUCZGT-UHFFFAOYSA-N |

SMILES |

C1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3 |

Other CAS No. |

17343-74-7 |

Synonyms |

1,1-Dibromo-2-2-diphenylcyclopropane |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dibromo 2,2 Diphenylcyclopropane

Classic Dibromocyclopropanation Reactions

The traditional approach to synthesizing 1,1-dibromo-2,2-diphenylcyclopropane relies on the in-situ generation of dibromocarbene from a haloform and a strong base.

The generation of dibromocarbene is classically achieved through the alpha-elimination of a haloform, such as bromoform (B151600) (CHBr₃), in the presence of a strong base. Potassium tert-butoxide (t-BuOK) is a commonly employed base for this purpose. The reaction proceeds in two main steps:

Deprotonation: The strong base abstracts a proton from the bromoform, forming the tribromomethyl anion (CBr₃⁻).

Alpha-Elimination: The unstable tribromomethyl anion then eliminates a bromide ion (Br⁻) to yield the neutral, highly reactive dibromocarbene (:CBr₂) intermediate.

Once generated, the dibromocarbene readily reacts with an alkene, such as 1,1-diphenylethylene, to form the desired 1,1-dibromo-2,2-diphenylcyclopropane.

Reaction Scheme: Classic Dibromocyclopropanation

| Step | Reactants | Product | Description |

| 1 | Bromoform + Potassium tert-Butoxide | Tribromomethyl anion + tert-Butanol + K⁺ | Acid-base reaction where the strong base deprotonates bromoform. |

| 2 | Tribromomethyl anion | Dibromocarbene (:CBr₂) + Bromide ion | The unstable anion undergoes alpha-elimination to form the carbene. |

| 3 | 1,1-Diphenylethylene + Dibromocarbene | 1,1-Dibromo-2,2-diphenylcyclopropane | The carbene adds across the double bond of the alkene to form the cyclopropane (B1198618) ring. |

The addition of a dihalocarbene, like dibromocarbene, to an olefin is a well-studied reaction. It is generally considered a concerted, one-step electrophilic process. The key mechanistic features include:

Concerted Nature: The formation of the two new carbon-carbon single bonds that create the cyclopropane ring occurs simultaneously. This means there is no discrete intermediate, and the stereochemistry of the starting alkene is retained in the product.

Electrophilic Attack: The carbene, being an electron-deficient species, acts as an electrophile. The electron-rich π bond of the alkene attacks the carbene, leading to the formation of the cyclopropane ring. researchgate.net

This concerted mechanism ensures high stereospecificity, which is a valuable feature of this reaction in organic synthesis.

Phase-Transfer Catalysis in Dibromocyclopropanation for Enhanced Efficiency

While the classic method using a strong base like potassium tert-butoxide in an anhydrous organic solvent is effective, it can be cumbersome. An alternative and often more efficient method involves the use of phase-transfer catalysis (PTC). nih.govunimi.it This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).

In the context of dibromocyclopropanation, the Makosza reaction is a prominent example. nih.gov This method typically involves:

An organic phase containing the alkene (1,1-diphenylethylene) and bromoform.

A concentrated aqueous solution of a strong base, such as 50% sodium hydroxide (B78521) (NaOH).

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetra-n-butylammonium bromide).

The catalyst transports the hydroxide ions (OH⁻) from the aqueous phase into the organic phase. There, the hydroxide deprotonates the bromoform to generate the dibromocarbene, which then reacts with the alkene. This method avoids the need for expensive anhydrous solvents and strong, moisture-sensitive bases, making it more practical for many applications. unimi.it

Optimization of Reaction Conditions and Yields in Scalable Syntheses

For large-scale industrial applications, optimizing reaction conditions to maximize yield and ensure safety is paramount. Key strategies for the synthesis of dibromocyclopropanes include:

Thermal Management: The generation of carbenes is often highly exothermic. In large-scale syntheses, controlling the reaction temperature is crucial to prevent runaway reactions and the formation of impurities. One method to achieve this is the addition of a halogenated salt, such as potassium bromide, which acts as a buffer to ensure that the heat generated is released stably. google.com This allows the reaction to be maintained within a specified temperature range, improving safety and product purity. google.com

Flow Chemistry: Continuous flow reactors, particularly capillary microreactors, offer significant advantages over traditional batch reactions. nih.gov These systems provide superior control over reaction parameters like temperature and reaction time, leading to increased selectivity and higher yields. nih.gov The enhanced mass transfer in microreactors can also accelerate the reaction, reducing the required time. nih.gov

Comparison of Synthetic Conditions

| Parameter | Classic Batch (t-BuOK) | Phase-Transfer Catalysis (Batch) | Flow Chemistry (PTC) |

| Base | Potassium tert-Butoxide | 50% aq. NaOH | 50% aq. NaOH |

| Solvent | Anhydrous organic solvent | Biphasic (organic/aqueous) | Biphasic (organic/aqueous) |

| Catalyst | None | Quaternary ammonium salt | Quaternary ammonium salt |

| Control | Moderate | Good | Excellent |

| Scalability | Challenging due to exothermicity | Good, with thermal control | Excellent |

| Efficiency | Moderate | Good to Excellent | Excellent |

Comparison with Alternative Synthetic Routes for Analogous Cyclopropane Structures

While dibromocarbene addition is the direct route to 1,1-dibromo-2,2-diphenylcyclopropane, other methods exist for synthesizing analogous cyclopropane structures, particularly those that require high stereocontrol. x-chemrx.com These alternative routes highlight the broader context of cyclopropane synthesis:

Johnson–Corey–Chaykovsky Reaction: This reaction involves the use of a sulfoximine (B86345) to generate a methylene (B1212753) ylide, which then reacts with an α,β-unsaturated ester (like menthyl acrylates) to form a trans-cyclopropane. x-chemrx.com This method is particularly valuable for the enantio- and diastereoselective construction of trans-disubstituted cyclopropanes.

Intramolecular Ring Closure: Another advanced strategy involves the ring-opening of a chiral epoxide, followed by an intramolecular C-O phosphate (B84403) transfer and displacement cascade. x-chemrx.com This multi-step sequence can build trans-cyclopropyl esters with excellent stereocontrol, providing a viable alternative for complex targets where stereochemistry is critical. researchgate.net

These alternative methods, while not directly producing gem-dibromocyclopropanes, are essential for creating other substituted cyclopropanes and demonstrate the diversity of synthetic tools available to chemists for accessing this important structural motif.

Reactivity and Reaction Pathways of 1,1 Dibromo 2,2 Diphenylcyclopropane

Reductive Transformations

Reductive transformations of 1,1-dibromo-2,2-diphenylcyclopropane offer pathways to both monobrominated and fully debrominated cyclopropane (B1198618) derivatives. The choice of reducing agent and reaction conditions plays a crucial role in determining the extent of dehalogenation.

Chemoselective Partial Debromination to Monobromocyclopropanes (e.g., using Grignard Reagents)

The selective removal of a single bromine atom from 1,1-dibromo-2,2-diphenylcyclopropane can be achieved through the use of Grignard reagents, often in the presence of a titanium catalyst. For instance, the reaction of 1,1-dibromocyclopropanes with approximately one equivalent of ethylmagnesium bromide in the presence of a catalytic amount of titanium isopropoxide results in the formation of the corresponding monobromocyclopropanes in high yields. This process allows for the controlled synthesis of 1-bromo-2,2-diphenylcyclopropane. The reaction is generally rapid, often completing in under an hour at ambient temperatures. The use of a titanium catalyst is crucial for the efficiency of the reaction with certain Grignard reagents like ethylmagnesium bromide; in its absence, the reaction is significantly slower.

| Reagent System | Product | Typical Yield |

| 1.0-1.3 equiv. EtMgBr, 2-10 mol% Ti(OPr-i)4 | 1-Bromo-2,2-diphenylcyclopropane | ~95% |

It is noteworthy that an excess of the Grignard reagent can lead to complete debromination, highlighting the importance of stoichiometry in achieving chemoselectivity.

Complete Debromination to Cyclopropanes (e.g., utilizing Cp2TiCl2/LiBH4 System)

For the exhaustive removal of both bromine atoms to yield 2,2-diphenylcyclopropane, a more potent reducing system is required. A notable example is the use of titanocene (B72419) dichloride (Cp2TiCl2) in conjunction with lithium borohydride (B1222165) (LiBH4). This system has been shown to be effective in the debromination of gem-dibromocyclopropanes to their corresponding cyclopropanes. The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF).

The general procedure involves stirring Cp2TiCl2 with LiBH4, followed by the addition of the 1,1-dibromo-2,2-diphenylcyclopropane substrate. This method provides a direct and efficient route to the fully reduced cyclopropane derivative.

While specific studies on the influence of electronic substituents on the reduction of 1,1-dibromo-2,2-diphenylcyclopropane itself are not extensively detailed in the provided search results, general principles of organic chemistry suggest that the electronic nature of substituents on the phenyl rings would modulate the reactivity. Electron-withdrawing groups on the aromatic rings would be expected to increase the electrophilicity of the carbon-bromine bonds, potentially facilitating their reduction. Conversely, electron-donating groups might decrease the reduction rate by increasing the electron density in the cyclopropane ring system. In related reductions of aryl halides, the presence of electron-withdrawing groups has been observed to enhance the rate of dehalogenation.

To understand the origin of the hydrogen atoms that replace the bromine atoms during reduction, deuterium (B1214612) labeling studies are invaluable. In the context of reductions of 1,1-dibromocyclopropanes with Grignard reagents, labeling studies have indicated that the hydrogen is not sourced from the α- or β-positions of the Grignard reagent itself. When the reduction is performed in a deuterated solvent such as d8-tetrahydrofuran, deuterium is incorporated into the cyclopropane product. This suggests that the solvent is the primary source of hydrogen in these transformations.

For reductions involving the Cp2TiCl2/LiBH4 system, the hydride is expected to originate from the lithium borohydride, a well-known hydride donor. The mechanism of reduction by LiBH4 typically involves the transfer of a hydride ion (H⁻) to the substrate. Therefore, in the complete debromination of 1,1-dibromo-2,2-diphenylcyclopropane with this system, the hydrogen atoms that replace the bromine atoms are supplied by the lithium borohydride.

Ring-Opening Reactions and Rearrangements

Beyond reductive transformations that preserve the cyclopropane ring, 1,1-dibromo-2,2-diphenylcyclopropane can undergo ring-opening reactions, particularly when subjected to electrophilic reagents. These reactions exploit the strain of the three-membered ring and the ability of the bromine atoms to act as leaving groups.

Electrophilic Reagent-Induced Ring Opening Leading to Haloallylic Derivatives

The treatment of gem-dibromocyclopropanes with electrophilic reagents, such as silver(I) salts, can induce a ring-opening reaction to form haloallylic derivatives. For instance, the reaction of 1,1-dibromocyclopropanes with silver(I) trifluoroacetate (B77799) has been shown to promote an electrocyclic ring-opening. This process is thought to proceed via coordination of the silver ion to a bromine atom, facilitating its departure and the subsequent cleavage of a carbon-carbon bond in the cyclopropane ring. This rearrangement leads to the formation of a 2-bromoallylic cation, which can then be trapped by a nucleophile present in the reaction mixture. The specific products formed are dependent on the reaction conditions and the nucleophiles available. In some cases, this can lead to the formation of 2-bromo-3,3-diphenylallyl derivatives.

| Electrophilic Reagent | Intermediate | Product Type |

| Silver(I) Trifluoroacetate | 2-Bromo-3,3-diphenylallyl cation | Haloallylic derivatives |

This reactivity pathway underscores the utility of 1,1-dibromo-2,2-diphenylcyclopropane as a precursor to functionalized acyclic compounds.

Thermal Rearrangements to Haloallylic Halides or Halodienes

The thermal isomerization of gem-dihalocyclopropanes represents a classic transformation driven by the release of ring strain. For 1,1-dibromo-2,2-diphenylcyclopropane, this process is expected to lead to ring-opened haloallylic or halodiene structures. The generally accepted mechanism involves a concerted, unimolecular electrocyclic ring-opening coupled with a halogen atom migration.

While specific studies on the thermal rearrangement of 1,1-dibromo-2,2-diphenylcyclopropane are not extensively detailed in the literature, the behavior of analogous compounds provides a strong predictive framework. For instance, the pyrolysis of 1,1-dichlorocyclopropanes yields 2,3-dichloroalkenes. This transformation is understood to proceed through a concerted transition state involving the migration of a chlorine atom and the simultaneous cleavage of a carbon-carbon bond in the cyclopropane ring. The presence of substituents, such as the phenyl groups in 1,1-dibromo-2,2-diphenylcyclopropane, would be expected to influence the regioselectivity and stereoselectivity of the ring-opening process by stabilizing intermediates or transition states.

However, it is important to note that computational studies on model gem-dibromocyclopropanes have indicated a high activation energy barrier for spontaneous thermal ring-opening, suggesting that significant thermal energy is required to initiate this rearrangement. stackexchange.com Bromo-substituted cyclopropanes are known to decompose at pyrolysis temperatures to yield ring-opened olefinic products. acs.org

Solvolytic Mechanistic Investigations of Cyclopropyl (B3062369) Derivatives

Solvolysis of cyclopropyl halides is a reaction pathway that has been subject to extensive mechanistic investigation. These reactions are characterized by remarkably slow rates compared to their acyclic or larger-ring counterparts. This reluctance to react is attributed to the inherent instability of the cyclopropyl cation intermediate, which would possess significant angle strain. acs.org

When solvolysis does occur, it typically proceeds with ring opening to form more stable allylic carbocation intermediates, a process known as the cyclopropyl-allyl transformation. acs.org In the case of 1,1-dibromo-2,2-diphenylcyclopropane, the reaction would be initiated by the departure of a bromide ion to form a bromocyclopropyl cation. The two phenyl groups at the C2 position would play a crucial role in stabilizing this highly strained cationic intermediate through resonance.

The solvolytic behavior of related 2-phenylcyclopropyl halides demonstrates the importance of such benzylic stabilization. researchgate.netscispace.com Following its formation, the cyclopropyl cation would undergo a concerted electrocyclic ring-opening to generate a resonance-stabilized allylic cation, which is then trapped by the solvent (the nucleophile) to yield the final haloallylic product. The stereochemical outcome of such reactions is governed by the principles of orbital symmetry, as described by Woodward and Hoffmann, which dictate the direction of ring opening. acs.org

Radical-Mediated Cyclopropane Ring Opening Processes

Radical reactions provide an alternative pathway for the ring opening of cyclopropanes, often under milder conditions than thermal rearrangements. The high strain energy of the cyclopropane ring makes it susceptible to attack by radical species. For 1,1-dibromo-2,2-diphenylcyclopropane, a radical-mediated process would typically be initiated by the homolytic cleavage of a carbon-bromine bond or by the abstraction of a bromine atom by a radical initiator.

Common reagents used to initiate such processes include organotin hydrides (e.g., tributyltin hydride) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction sequence would involve:

Generation of a tin radical from the initiator.

Abstraction of a bromine atom from 1,1-dibromo-2,2-diphenylcyclopropane to form a cyclopropyl radical.

Rapid ring opening of the highly strained cyclopropyl radical to a more stable allylic radical.

The allylic radical can then be trapped, for example, by abstracting a hydrogen atom from the tin hydride, to yield a final ring-opened product.

While this is a general mechanism, the specific reaction of 1,1-dibromo-2,2-diphenylcyclopropane with alkyllithium reagents like methyllithium (B1224462) can also proceed through a carbene intermediate, which is a highly reactive species that can undergo rearrangement to form allenes. stackexchange.comnih.gov For instance, the reaction of 1,1-dibromo-2,2-diphenylcyclopropane with methyllithium has been shown to produce 1,1-diphenylallene. stackexchange.com

Formation and Reactivity of Organometallic Intermediates

The reaction of 1,1-dibromo-2,2-diphenylcyclopropane with strong reducing agents, particularly alkali metals or radical anions, leads to the formation of unique and highly reactive organometallic intermediates, such as cyclopropylidene dianions.

Generation of Cyclopropylidene Dianions (e.g., with Lithium Naphthalene (B1677914) Radical Anion)

A key reaction of 1,1-dibromo-2,2-diphenylcyclopropane is its transformation into a cyclopropylidene dianion equivalent. This is achieved through its reaction with a potent reducing agent, lithium naphthalene radical anion (Li-C₁₀H₈•). The deep green lithium naphthalenide solution effectively transfers electrons to the dibromocyclopropane, resulting in the reductive cleavage of both carbon-bromine bonds.

This process generates 1,1-dilithio-2,2-diphenylcyclopropane, a species that can be considered a synthetic equivalent of a cyclopropylidene dianion. This intermediate is a powerful nucleophile and base, opening up a range of synthetic possibilities for forming new carbon-carbon and carbon-heteroatom bonds at the C1 position of the cyclopropane ring.

Trapping Reactions of Dilithio Cyclopropane Intermediates with Electrophiles (e.g., chlorotrimethylsilane)

The synthetic utility of the 1,1-dilithio-2,2-diphenylcyclopropane intermediate is demonstrated by its reaction with various electrophiles. A common and illustrative example is the trapping reaction with chlorotrimethylsilane (B32843) (TMSCl). The addition of TMSCl to the solution containing the dilithio species results in the formation of 1,1-bis(trimethylsilyl)-2,2-diphenylcyclopropane.

However, the outcome of this reaction is influenced by the dual nature of the dilithio intermediate. It possesses not only strong nucleophilic character but also exceptionally high basicity. This basicity can lead to a competing side reaction where the dilithio species acts as a base, potentially deprotonating other species in the reaction mixture or the electrophile itself, rather than undergoing the desired nucleophilic substitution (silylation). The balance between these two pathways can be influenced by reaction conditions such as solvent and temperature.

| Reactant | Reagent | Electrophile | Major Product | Competing Reaction |

|---|---|---|---|---|

| 1,1-Dibromo-2,2-diphenylcyclopropane | Lithium Naphthalene | Chlorotrimethylsilane (TMSCl) | 1,1-bis(trimethylsilyl)-2,2-diphenylcyclopropane | Deprotonation (due to high basicity) |

Investigation of Substituent Effects on Dianion Stability and Subsequent Reactivity

The stability and reactivity of cyclopropylidene dianions are significantly influenced by the nature of the substituents on the cyclopropane ring. While direct studies on a wide range of substituted 1,1-dibromo-2,2-diphenylcyclopropane derivatives are limited, principles can be drawn from analogous systems, such as cycloprop-2-ene carboxylate dianions and silacyclopropylidenoids. researchgate.netnih.gov

Key factors influencing stability and reactivity include:

Electronic Effects : Electron-donating groups (EDGs) on the ring can destabilize the anionic center by increasing electron density. Conversely, electron-withdrawing groups (EWGs) can stabilize the dianion through inductive or resonance effects, making it more stable but potentially less reactive as a nucleophile. The phenyl groups in 1,1-dibromo-2,2-diphenylcyclopropane provide significant resonance stabilization to the ring system.

Steric Effects : Bulky substituents can hinder the approach of electrophiles, slowing down trapping reactions. They can also influence the geometry and stability of the dianion intermediate.

Solvent and Additives : The choice of solvent and the presence of additives can have a dramatic effect on dianion chemistry. scispace.comnih.gov Polar aprotic solvents like tetrahydrofuran (THF) are generally preferred. Additives such as N-methylmorpholine N-oxide (NMO) or hexamethylphosphoramide (B148902) (HMPA) have been shown in related systems to enhance both the stability and the reactivity of dianions, likely by coordinating with the lithium cations and modifying the aggregation state and reactivity of the organometallic species. researchgate.netnih.gov

These investigations are crucial for optimizing the generation of these reactive intermediates and controlling their subsequent reactions with electrophiles for synthetic applications.

Reactions with Alkali Metals and Organoalkyl Reagents Leading to Allene (B1206475) Formation

The reaction of 1,1-dibromo-2,2-diphenylcyclopropane with alkali metals and organoalkyl reagents represents a significant pathway for the synthesis of allenes, a class of compounds featuring cumulative double bonds. This conversion, part of the broader Doering-LaFlamme allene synthesis, involves the effective insertion of a carbon atom and subsequent rearrangement. echemi.com

When 1,1-dibromo-2,2-diphenylcyclopropane is treated with organoalkyl reagents such as methyllithium (CH₃Li) or butyllithium (B86547) (BuLi), it readily forms 1,1-diphenylallene. scispace.com The reaction is generally rapid, even at low temperatures like -78°C. scispace.com Similarly, alkali metals like highly dispersed sodium or magnesium can also effect this transformation, yielding allenes, though sometimes contaminated with acetylenes and cyclopropanes. echemi.comscispace.com

The underlying mechanism of this reaction is not fully elucidated but is believed to proceed through one of two primary pathways following an initial halogen-lithium exchange, which forms a 1-lithio-1-halocyclopropane intermediate. echemi.comstackexchange.com The reactivity in these reactions is dependent on the nature of both the halide and the organolithium reagent; bromides are significantly more reactive than the corresponding chlorides, and butyllithium is generally a more potent reagent than methyllithium. echemi.comstackexchange.com

The two proposed mechanisms for the subsequent transformation are:

Pathway A: A concerted process involving the elimination of lithium halide and a simultaneous ring-opening to directly form the allene. scispace.comstackexchange.com

Pathway B: An α-elimination to generate a highly reactive carbene intermediate, specifically a cyclopropylidene. This carbene then undergoes rearrangement to yield the allene product. stackexchange.comstackexchange.com

The formation of non-allenic isomers in the reactions of other substituted dibromocyclopropanes lends support to the existence of a carbene intermediate. scispace.com However, for many cases, the concerted pathway is considered a likely route to the allenic product. scispace.comstackexchange.com In the specific case of 1,1-dibromo-2,2-diphenylcyclopropane reacting with methyllithium, the resulting 1,1-diphenylallene can be identified by its characteristic strong infrared absorption bands around 1940 cm⁻¹. scispace.com

The versatility of this reaction is demonstrated by its application to a variety of 1,1-dibromocyclopropane (B14071962) derivatives, consistently producing allenes in good yields.

Table 1: Allene Synthesis from Various 1,1-Dibromocyclopropanes with Organoalkyl Reagents

Applications in Advanced Organic Synthesis

Precursor Role in the Synthesis of Cyclopropene (B1174273) Derivatives

A significant application of 1,1-dibromo-2,2-diphenylcyclopropane lies in its role as a precursor for the synthesis of 3,3-diphenylcyclopropene. This transformation is typically achieved through a dehydrobromination reaction. The reaction of 1,1-dibromo-2,2-diphenylcyclopropane with a strong base, such as potassium tert-butoxide in dry dimethyl sulfoxide (B87167) (DMSO), leads to the elimination of hydrogen bromide and the formation of the corresponding cyclopropene derivative. This method has been shown to produce 3,3-diphenylcyclopropene in high yields, up to 96%. researchgate.net

The resulting 3,3-diphenylcyclopropene is a valuable intermediate in its own right, serving as a precursor for the generation of metal vinyl carbene complexes, which have applications in catalysis. researchgate.net The synthesis of cyclopropene derivatives from gem-dihalocyclopropanes is a fundamental transformation in the chemistry of strained ring systems.

Reaction Scheme: Synthesis of 3,3-Diphenylcyclopropene

| Reactant | Reagents | Product | Yield |

|---|---|---|---|

| 1,1-Dibromo-2,2-diphenylcyclopropane | t-BuOK, DMSO | 3,3-Diphenylcyclopropene | Up to 96% |

Building Block for the Construction of Complex and Strained Ring Systems

gem-Dihalocyclopropanes are valuable starting materials for the preparation of other highly strained ring systems, such as bicyclobutane derivatives and spiropentanes. researchgate.net While direct synthesis of [1.1.1]propellane from 1,1-dibromo-2,2-diphenylcyclopropane is not explicitly detailed in the provided search results, analogous compounds are key precursors to these fascinating structures. For instance, 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) is a known precursor to [1.1.1]propellane. orgsyn.org This suggests that gem-dibromocyclopropanes with appropriate substitution patterns can be utilized in the synthesis of propellane derivatives. The general strategy involves the reaction of the gem-dibromocyclopropane with an alkyllithium reagent, such as methyllithium (B1224462), to generate a cyclopropylidene intermediate, which can then undergo further reactions to form the propellane core. orgsyn.org The synthesis of [1.1.1]propellane and its derivatives is of significant interest due to their unique bonding and reactivity. acs.orgrsc.org

Utility in the Conversion of Heterocyclic Compounds to Substituted Aromatic Systems

The reactivity of gem-dihalocyclopropanes extends to their use in the transformation of heterocyclic compounds into substituted aromatic systems. While specific examples utilizing 1,1-dibromo-2,2-diphenylcyclopropane are not prevalent in the provided search results, the general reactivity pattern of gem-dihalocyclopropanes suggests their potential in such conversions. For example, reactions of this class of compounds can lead to the formation of substituted pyridines from pyrroles. The mechanism is believed to involve the initial formation of a dihalocarbene adduct with the heterocycle, followed by rearrangement and ring expansion to furnish the aromatic system. This methodology provides a route to access substituted pyridines and other aromatic compounds from readily available heterocyclic precursors.

Synthesis of Metal Vinyl Carbene Complexes for Catalysis

1,1-Dibromo-2,2-diphenylcyclopropane is an indirect precursor to metal vinyl carbene complexes. As established, it can be converted to 3,3-diphenylcyclopropene. researchgate.net Cyclopropenes, in turn, are known to be effective precursors for the generation of metal-vinyl carbene intermediates. beilstein-journals.orgnih.gov These reactive intermediates can be generated through the interaction of the cyclopropene with a transition metal catalyst, such as those based on rhodium or zinc. beilstein-journals.orgresearchgate.net

Once formed, these metal vinyl carbene complexes can participate in a variety of catalytic transformations, including cyclopropanation reactions. For instance, the reaction of a cyclopropene with a 1,3-diene in the presence of a suitable metal catalyst can lead to the formation of 1,2-divinylcyclopropanes. beilstein-journals.orgnih.gov This highlights the utility of 1,1-dibromo-2,2-diphenylcyclopropane as a starting material for the generation of catalytically active species.

Generation of Metal Vinyl Carbene Complexes from Cyclopropenes

| Cyclopropene Precursor | Metal Catalyst | Intermediate | Subsequent Reaction |

|---|---|---|---|

| 3,3-Disubstituted Cyclopropenes | [Rh₂(OAc)₄], ZnCl₂ | Metal-Vinyl Carbene | Cyclopropanation of Dienes |

Contributions to Stereoselective Transformations in Cyclopropane (B1198618) Chemistry

While research specifically detailing the stereoselective transformations of 1,1-dibromo-2,2-diphenylcyclopropane is limited in the provided search results, the broader field of cyclopropane chemistry places a strong emphasis on stereoselectivity. The rigid framework of the cyclopropane ring makes it an excellent scaffold for controlling stereochemical outcomes.

Studies on related compounds, such as 1,2-diphenylcyclopropane, have demonstrated the potential for stereoselective geometric isomerization. nsf.gov The confinement of such molecules within a reaction space, for example, can alter the photostationary state isomer distribution during photoisomerization. nsf.gov This suggests that the stereochemical course of reactions involving cyclopropane derivatives can be influenced by the reaction environment. Furthermore, the generation of cyclopropenes from gem-dihalocyclopropanes and their subsequent reactions, such as cycloadditions, can proceed with a high degree of stereoselectivity, leading to the formation of specific stereoisomers of the products. researchgate.net These examples underscore the importance of stereochemical control in the chemistry of cyclopropane derivatives and suggest the potential for developing stereoselective transformations starting from 1,1-dibromo-2,2-diphenylcyclopropane.

Structural Elucidation and Geometric Analysis of 1,1 Dibromo 2,2 Diphenylcyclopropane

X-ray Crystallographic Analysis for Precise Atomic Arrangement Determination

X-ray crystallographic analysis of 1,1-dibromo-2,2-diphenylcyclopropane reveals that it crystallizes in the monoclinic space group P2₁/c, with four molecules per unit cell. northwestern.edu The cell constants for the bromo derivative are a = 6.246 (2) Å, b = 13.822 (4) Å, c = 15.640 (4) Å, and β = 93.88 (2)°. northwestern.edu This technique has enabled a full-matrix least-squares refinement of the structure, leading to a detailed understanding of its intramolecular geometry. northwestern.edu

The study provides precise measurements of the carbon-carbon bond lengths within the strained three-membered ring. The cyclopropane (B1198618) ring is found to be unsymmetrical, with C-C bond lengths of 1.477 (6) Å, 1.508 (6) Å, and 1.509 (6) Å. northwestern.edu The shortest of these bonds is the one opposite the carbon atom bearing the two phenyl groups (the C2-C3 bond). northwestern.edu

Interactive Data Table: Intramolecular Bond Lengths in 1,1-Dibromo-2,2-diphenylcyclopropane

| Bond | Length (Å) |

| C1-C2 | 1.508 (6) |

| C1-C3 | 1.509 (6) |

| C2-C3 | 1.477 (6) |

Note: Data sourced from the crystallographic study of 1,1-dibromo-2,2-diphenylcyclopropane. northwestern.edu C1 is the carbon atom bonded to the two bromine atoms, while C2 and C3 are bonded to the phenyl groups.

The substitution pattern on the cyclopropane ring induces significant distortion from a perfect equilateral triangle. In 1,1-dibromo-2,2-diphenylcyclopropane, the C-C bond opposite the diphenyl-substituted carbon is notably shorter than the other two C-C bonds. northwestern.edu This type of bond length variation is a common feature in substituted cyclopropanes. The asymmetry is a direct consequence of the electronic and steric demands of the substituents. The withdrawal of electrons by the halogen atoms and the steric bulk of the phenyl groups both contribute to this distortion. northwestern.edu

The spatial orientation of the two phenyl rings attached to the same carbon atom of the cyclopropane ring is a critical aspect of the molecule's conformation. The crystallographic data indicates a specific orientation of these phenyl rings that does not allow for significant overlap of their π orbitals with the orbitals of the cyclopropane ring. northwestern.edu This finding is crucial for understanding the electronic interactions between the substituents and the three-membered ring.

Influence of Halogen and Phenyl Substituents on Cyclopropane Ring Geometry and Strain

The presence of both geminal dibromo and diphenyl substituents has a pronounced effect on the geometry and inherent strain of the cyclopropane ring. The shortening of the C2-C3 bond, which is distal to the diphenyl-substituted carbon, has been observed in other cyclopropane derivatives with substituents capable of π-orbital interactions. northwestern.edu However, simple molecular orbital arguments are insufficient to fully explain this shortening in 1,1-dibromo-2,2-diphenylcyclopropane, given the observed orientation of the phenyl rings. northwestern.edu The electron-withdrawing nature of the bromine atoms may also play a role in altering the electronic structure of the cyclopropane ring as a whole. northwestern.edu

Comparative Structural Studies with Related Dihalocyclopropane and Diphenylcyclopropane Derivatives

A comparative analysis with the isomorphous 1,1-dichloro-2,2-diphenylcyclopropane provides valuable insights into the effect of the halogen substituents. northwestern.edu The dichloro derivative also exhibits an unsymmetrical cyclopropane ring with C-C bond lengths of 1.490 (3) Å, 1.520 (3) Å, and 1.529 (3) Å. northwestern.edu Notably, the C-C bonds in the chloro compound are generally longer than those in the bromo compound. northwestern.edu This difference may be attributed to a greater withdrawal of electrons from the entire cyclopropane ring by the more electronegative chlorine atoms. northwestern.edu

The structural motif of a shortened cyclopropane bond opposite to a substituent that can engage in π-interactions is a recurring theme in the structural chemistry of cyclopropane derivatives. northwestern.edu However, the case of 1,1-dibromo-2,2-diphenylcyclopropane demonstrates that other factors, such as the specific conformation of substituents, must be considered to fully rationalize the observed geometries. northwestern.edu

Theoretical and Computational Chemistry Studies on 1,1 Dibromo 2,2 Diphenylcyclopropane and Analogues

Molecular Orbital Theory Applications (e.g., MINDO Calculations for Hyperconjugation and Stabilization Energies)

Molecular orbital (MO) theory has been instrumental in understanding the electronic structure and stability of substituted cyclopropanes. Semi-empirical methods like the Modified Intermediate Neglect of Differential Overlap (MINDO) have been employed to study phenomena such as hyperconjugation and stabilization energies in these systems.

Ab Initio and Density Functional Theory (DFT) Calculations for Reaction Barriers and Characterization of Transition States and Intermediates

Ab initio and Density Functional Theory (DFT) calculations are powerful quantum mechanical methods used to investigate the energetics and mechanisms of chemical reactions. These approaches are particularly useful for determining the structures of transition states and intermediates, as well as calculating the activation barriers for various reaction pathways.

For reactions involving 1,1-dibromo-2,2-diphenylcyclopropane, such as debromination or ring-opening, DFT calculations can elucidate the step-by-step mechanism. For example, in a proposed reaction pathway, DFT can be used to model the initial cleavage of a carbon-bromine bond, the formation of any carbene or radical intermediates, and the subsequent rearrangements. By calculating the potential energy surface, researchers can identify the lowest energy pathway and predict the feasibility of a given reaction under specific conditions. While specific DFT studies on the reaction barriers of 1,1-dibromo-2,2-diphenylcyclopropane are not abundant, the methodologies have been successfully applied to similar gem-dihalocyclopropane systems, providing a framework for understanding their reactivity.

Computational Insights into Electronic Effects, Bonding Nature, and Conjugation within the Substituted Cyclopropane (B1198618) Ring

The unique bonding in cyclopropane, often described by the Walsh model, is significantly perturbed by substituents. Computational methods provide a detailed picture of the electronic effects, the nature of the chemical bonds, and the extent of conjugation within the substituted ring of 1,1-dibromo-2,2-diphenylcyclopropane.

An X-ray crystallography study of 1,1-dibromo-2,2-diphenylcyclopropane has revealed an unsymmetrical cyclopropane ring, with varying C-C bond lengths. This structural asymmetry is a direct consequence of the electronic influence of the dibromo and diphenyl substituents. Computational studies on substituted cyclopropanes have shown that electronegative substituents, like bromine, can withdraw electron density from the ring, affecting bond lengths and strengths. The phenyl groups can engage in π-conjugation with the cyclopropane ring, a phenomenon that can be modeled using computational techniques. These calculations can quantify the extent of orbital overlap and the resulting electronic stabilization or destabilization. The orientation of the phenyl rings relative to the cyclopropane ring, which can be determined computationally, is crucial for effective conjugation.

Modeling of Reaction Mechanisms (e.g., Carbene Rearrangements, Debromination Pathways, and Ring Opening)

Computational modeling is a vital tool for unraveling the complex reaction mechanisms of molecules like 1,1-dibromo-2,2-diphenylcyclopropane. The reactions of gem-dihalocyclopropanes often involve reactive intermediates such as carbenes and are prone to rearrangements.

One of the characteristic reactions of 1,1-dihalocyclopropanes is their conversion to allenes via a process known as the Doering-LaFlamme allene (B1206475) synthesis. This reaction involves reductive debromination followed by a carbene-to-allene rearrangement. Computational modeling can trace the entire reaction coordinate, from the starting material to the final allene product, identifying key intermediates and transition states. Similarly, the pathways for thermal or photochemical ring-opening reactions can be mapped out. For 1,1-dibromo-2,2-diphenylcyclopropane, the presence of the phenyl groups can influence the regioselectivity and stereoselectivity of these reactions, and computational models can predict the likely outcomes.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data for Structural Assignment

Computational chemistry plays a crucial role in the prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions, when compared with experimental data, are invaluable for the accurate structural assignment of complex molecules.

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Transformations Involving 1,1-Dibromo-2,2-diphenylcyclopropane

The development of new catalytic systems to manipulate the 1,1-dibromo-2,2-diphenylcyclopropane core is a promising area of research. While reactions of gem-dihalocyclopropanes with various metals have been documented, targeted catalytic transformations of this specific substrate are less common. Future work could focus on transition metal-catalyzed reactions that proceed with high selectivity and efficiency.

Potential research directions include:

Cross-Coupling Reactions: Palladium or nickel-catalyzed cross-coupling reactions could be developed to replace one or both bromine atoms with various organic fragments. This would provide a direct route to highly substituted diphenylcyclopropane derivatives.

Reductive Dehalogenation: Selective catalytic mono- or di-hydrodehalogenation would offer controlled access to monobrominated or fully reduced diphenylcyclopropane, respectively. Exploring earth-abundant metal catalysts like nickel could offer more sustainable approaches.

Catalytic Ring-Opening Reactions: Transition metal catalysts could facilitate novel ring-opening pathways, leading to the formation of valuable acyclic or larger ring structures that are not accessible through traditional methods.

| Catalyst Type | Potential Transformation | Anticipated Product Class | Key Research Goal |

|---|---|---|---|

| Palladium(0)/Ligand Complexes | Suzuki, Sonogashira, or Stille Coupling | Aryl-, Alkynyl-, or Stannyl-substituted diphenylcyclopropanes | Selective C-C bond formation at the C1 position |

| Nickel(II)/Reducing Agent | Selective Monodebromination | 1-Bromo-2,2-diphenylcyclopropane | Development of green and cost-effective reduction methods |

| Rhodium(I) or Gold(I) Complexes | Carbenoid-mediated Ring Expansion | Substituted Indenes or Dihydronaphthalenes | Controlling skeletal rearrangements |

| Titanium(IV) Isopropoxide/Grignard | Hydrodehalogenation | Monobromocyclopropanes or Diphenylcyclopropane | Mechanistic understanding and control of reduction |

Exploration of New Mechanistic Pathways for Cyclopropane (B1198618) Ring Manipulation

Understanding the intricate mechanistic details of reactions involving 1,1-dibromo-2,2-diphenylcyclopropane is crucial for controlling its reactivity. The reaction of gem-dibromocyclopropanes with alkyllithium reagents is known to proceed through a lithium-halogen exchange, forming a highly reactive cyclopropylidene-carbenoid intermediate that can lead to allenes or undergo insertion reactions. acs.org Similarly, base-promoted ring openings can proceed via elimination to a cyclopropene (B1174273), followed by cleavage to a zwitterionic or carbene intermediate. uq.edu.au

Future research could focus on:

Trapping Reactive Intermediates: Designing experiments to trap and characterize the fleeting cyclopropylidene or zwitterionic intermediates to gain deeper insight into their structure and reactivity.

Controlling Reaction Pathways: Systematically studying the influence of solvents, temperature, and additives to steer reactions towards specific, desired outcomes, such as favoring allene (B1206475) formation over carbene insertion or vice versa.

Photochemical Activation: Investigating photochemical pathways for ring-opening or rearrangement, which could proceed through different mechanisms (e.g., radical pathways) compared to thermal reactions.

| Intermediate | Generation Method | Potential Fates | Future Research Focus |

|---|---|---|---|

| Cyclopropylidene-Carbenoid | Reaction with Alkyllithium | Ring-opening to allenes, C-H insertion | Selective control over rearrangement vs. insertion pathways |

| Zwitterion/Carbene | Base-promoted Ring Opening | Formation of bromoalkenes | Influence of nucleophile and base on reaction outcome uq.edu.au |

| Cyclopropyl (B3062369) Radical | Photochemical or Radical Initiation | Ring-opening, substitution | Stereochemical outcomes and radical trapping experiments researchgate.net |

Applications in Asymmetric Synthesis Utilizing Chiral Variants or Catalysts

The development of asymmetric transformations using 1,1-dibromo-2,2-diphenylcyclopropane is a largely unexplored and highly promising field. Achieving enantioselectivity in reactions involving this achiral substrate would significantly enhance its utility in the synthesis of complex, chiral molecules.

Two primary strategies could be pursued:

Use of Chiral Catalysts: Employing chiral transition metal complexes to catalyze reactions such as cross-coupling or reductive dehalogenation. The chiral ligands on the metal center could differentiate between enantiotopic faces of intermediates or transition states, inducing asymmetry. For instance, chiral palladium(II) catalysts have been successfully used in the asymmetric dibromination of olefins. nih.gov

Synthesis of Chiral Substrates: Preparing enantiomerically pure derivatives of 1,1-dibromo-2,2-diphenylcyclopropane, for example, by introducing a chiral auxiliary on one of the phenyl rings. The subsequent diastereoselective reactions of these substrates would allow for the transfer of chirality.

| Strategy | Example Catalyst/Substrate | Target Reaction | Key Challenge |

|---|---|---|---|

| Chiral Catalyst | Pd(0) with BINAP or a similar chiral phosphine (B1218219) ligand | Asymmetric Mono-arylation | Suppressing background non-catalyzed reactions and achieving high enantiomeric excess (ee) |

| Chiral Catalyst | Chiral Phase-Transfer Catalyst | Asymmetric Base-mediated Ring Opening | Controlling the stereochemistry of the resulting alkene |

| Chiral Substrate | 1,1-Dibromo-2-phenyl-2-(phenyl-containing chiral auxiliary)cyclopropane | Diastereoselective Ring Opening or Coupling | Efficient synthesis of the chiral substrate and removal of the auxiliary |

Advanced Computational Modeling of Complex Reaction Dynamics and Photochemical Processes

Modern computational chemistry offers powerful tools to predict and understand the complex behavior of reactive molecules like 1,1-dibromo-2,2-diphenylcyclopropane. Theoretical studies can provide deep insights into reaction mechanisms, transition state geometries, and energy barriers, guiding experimental design.

Future computational research should focus on:

Mapping Potential Energy Surfaces: Using Density Functional Theory (DFT) and other high-level methods to map the potential energy surfaces for key reactions, such as the rearrangement of the cyclopropylidene-carbenoid intermediate.

Molecular Dynamics Simulations: Employing ab initio molecular dynamics (AIMD) to simulate the real-time evolution of reactive intermediates and understand the role of dynamic effects on reaction selectivity, which may not be predictable from static transition state theory alone.

Modeling Photochemical Processes: Investigating the excited-state properties of 1,1-dibromo-2,2-diphenylcyclopropane to predict its photochemical reactivity, including potential C-Br bond cleavage and subsequent radical-mediated transformations. Computational studies have proven valuable in elucidating such photochemical reaction mechanisms. researchgate.net

| Computational Method | Area of Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state structures, activation energies, reaction thermodynamics |

| Ab Initio Molecular Dynamics (AIMD) | Complex Reaction Dynamics | Role of non-statistical dynamic effects, product branching ratios |

| Time-Dependent DFT (TD-DFT) | Photochemical Processes | Excited state energies, absorption spectra, potential for photodecomposition |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding Analysis | Nature of strained C-C bonds and polarized C-Br bonds |

Integration into Supramolecular Chemistry and Materials Science Applications

The rigid, three-dimensional structure of the diphenylcyclopropane core, combined with the reactive handles of the bromine atoms, makes 1,1-dibromo-2,2-diphenylcyclopropane an intriguing candidate for applications in supramolecular chemistry and materials science.

Unexplored opportunities in this domain include:

Supramolecular Building Blocks: The phenyl groups can participate in π-π stacking and other non-covalent interactions. By functionalizing the phenyl rings, the molecule could be used as a building block for constructing complex supramolecular architectures, such as molecular cages or coordination polymers. The bromine atoms can also act as halogen bond donors.

Polymer Synthesis: The dibromo functionality could serve as a starting point for polymerization reactions. For example, reductive coupling could potentially lead to polymers containing cyclopropane units in the backbone, which would likely have unique thermal and mechanical properties.

Functional Materials: The molecule could be incorporated into larger systems to create materials with specific properties. For instance, attaching it to a surface could modify that surface's hydrophobicity or reactivity. Its derivatives could also be explored as components in organic electronic materials.

| Field | Potential Application | Key Molecular Features | Research Objective |

|---|---|---|---|

| Supramolecular Chemistry | Component for Host-Guest Systems | Rigid scaffold, aromatic panels (phenyl groups) | Design of novel molecular receptors |

| Supramolecular Chemistry | Halogen-Bonded Assemblies | C-Br bonds as halogen bond donors | Construction of ordered solid-state structures mdpi.com |

| Materials Science | Monomer for Step-Growth Polymerization | Dihalide functionality | Synthesis of novel cyclopropane-containing polymers scirp.org |

| Materials Science | Precursor for Functional Coatings | Reactive C-Br bonds for surface attachment | Creation of chemically modified surfaces |

Q & A

Q. Optimization Strategies :

- Temperature : Lower temperatures (e.g., –20°C) may reduce side reactions.

- Catalyst alternatives : Sodium hydride or phase-transfer catalysts could improve reaction efficiency.

- Solvent screening : Test ethereal solvents (e.g., THF) for better solubility of intermediates.

Q. Methodological Tips :

- Use deuterated solvents to avoid signal overlap.

- Compare with computational spectra (e.g., DFT) to validate assignments .

Advanced: What reaction mechanisms govern bromination of arylcyclopropanes like 1,1-Dibromo-2,2-diphenylcyclopropane?

Answer:

Bromination proceeds via radical or ionic pathways depending on conditions:

Q. Mechanistic Analysis :

- Kinetic studies : Monitor intermediates using low-temperature NMR.

- Isotopic labeling : Use -labeled cyclopropane to track ring-opening pathways .

Advanced: How do substituents influence the reactivity of halogenated cyclopropanes?

Answer:

- Electron-withdrawing groups (e.g., Br, Cl) increase ring strain, enhancing susceptibility to nucleophilic attack.

- Steric effects : Bulky diphenyl groups hinder access to the cyclopropane ring, favoring selective reactions at halogen sites .

Q. Comparative Reactivity Table :

| Compound | Reactivity with NaOMe | Major Product |

|---|---|---|

| 1,1-Dibromo-2,2-diphenylcyclopropane | Slow (steric hindrance) | Diphenylcyclopropanol |

| 1,1-Dibromo-1,1-dimethylcyclopropane | Fast | Dimethylcyclopropene |

Advanced: What computational methods predict electronic properties of halogenated cyclopropanes?

Answer:

- DFT Calculations : Model HOMO-LUMO gaps to predict reactivity. For example, the C–Br bond dissociation energy in 1,1-Dibromo-2,2-diphenylcyclopropane is ~250 kJ/mol .

- TD-DFT : Simulate UV-Vis spectra to assign electronic transitions (e.g., π→π* or n→σ*) .

Q. Software Tools :

- Gaussian 16 : For geometry optimization and vibrational analysis.

- SHELX : Refine X-ray crystallographic data to correlate structure with electronic properties .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hazards : Skin/eye irritation, respiratory toxicity ().

- Precautions :

- First Aid : For inhalation, administer oxygen; for skin contact, wash with soap/water .

Advanced: How is this compound used in synthesizing propellane derivatives?

Answer:

1,1-Dibromo-2,2-diphenylcyclopropane serves as a precursor for [1.1.1]propellane via dehalogenation with sodium amalgam. Key steps:

- Silver acetate-mediated elimination : Generates cyclopropene intermediates .

- Cross-coupling : Suzuki-Miyaura reactions with alkynes yield functionalized propellanes .

Q. Application Example :

- Synthesis of ((3-ethynylbicyclo[1.1.1]pentan-1-yl)ethynyl)trimethylsilane for polymer networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.